![molecular formula C13H16N2O2S B2512974 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929975-00-8](/img/structure/B2512974.png)
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as TBCA, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. TBCA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mechanism of Action
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid works by inhibiting the activity of IKKβ, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting IKKβ, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to regulate cell cycle progression and induce apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of IKKβ, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and immune response. In addition, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to regulate cell cycle progression and induce apoptosis, leading to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is its specificity for IKKβ. It has been shown to inhibit the activity of IKKβ without affecting other kinases, making it a useful tool for studying the NF-κB signaling pathway. However, one limitation of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action for its anti-cancer effects and to identify potential biomarkers for patient selection.
Synthesis Methods
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the NF-κB signaling pathway. This pathway is responsible for regulating the expression of genes involved in inflammation and immune response. By inhibiting IKKβ, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has also been shown to have anti-cancer effects. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action for its anti-cancer properties is not fully understood, but it is thought to involve the regulation of cell cycle progression and induction of apoptosis.
properties
IUPAC Name |
2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-6-8-7(2)14-12(13(3,4)5)15-10(8)18-9(6)11(16)17/h1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJWYOEZLSZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
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